
A1AR antagonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of A1AR antagonist 2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general methods for synthesizing adenosine receptor antagonists often involve the use of nucleophilic substitution reactions, cyclization reactions, and various purification techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
化学反应分析
Types of Reactions
A1AR antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .
科学研究应用
A1AR antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptor antagonists.
Biology: Investigated for its role in modulating cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic applications in treating conditions such as heart failure, arrhythmias, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
作用机制
A1AR antagonist 2 exerts its effects by binding to the A1 adenosine receptor and blocking its activation by endogenous adenosine. This inhibition prevents the downstream signaling pathways associated with the receptor, which include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of various ion channels. The molecular targets and pathways involved in this mechanism are critical for understanding the compound’s therapeutic potential .
相似化合物的比较
A1AR antagonist 2 is unique in its high affinity and selectivity for the A1 adenosine receptor compared to other adenosine receptor antagonists. Similar compounds include:
KW3902: Another A1 adenosine receptor antagonist with renal protective effects.
BG9928: Known for its high affinity for the A1 adenosine receptor and selectivity over other subtypes.
SLV320: Demonstrates similar pharmacological effects and is in clinical development for various indications
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetic properties, and specific therapeutic applications.
属性
分子式 |
C17H12N4O |
|---|---|
分子量 |
288.30 g/mol |
IUPAC 名称 |
2-amino-4-(3-hydroxyphenyl)-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C17H12N4O/c18-10-14-15(11-5-2-1-3-6-11)20-17(19)21-16(14)12-7-4-8-13(22)9-12/h1-9,22H,(H2,19,20,21) |
InChI 键 |
HLNXFOVLLWEQOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N)C3=CC(=CC=C3)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


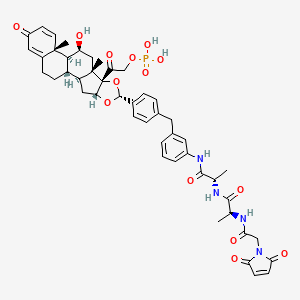
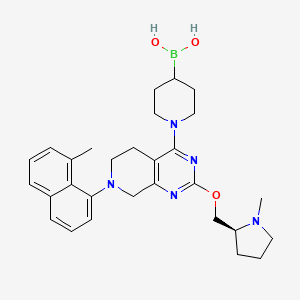
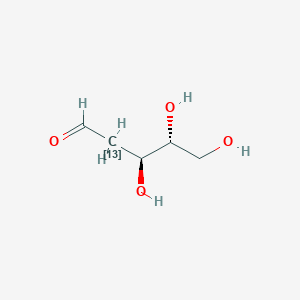
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
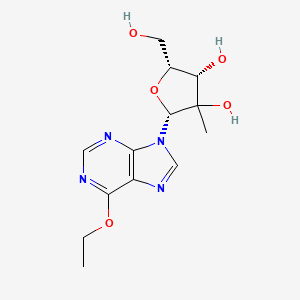
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)


![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
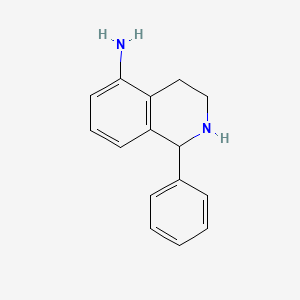

![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
